molecular formula C9H11NS B8039317 3-Benzyl-1,3-thiazetidine

3-Benzyl-1,3-thiazetidine

Cat. No. B8039317
M. Wt: 165.26 g/mol
InChI Key: QIVIOXGNWZXCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1,3-thiazetidine is a useful research compound. Its molecular formula is C9H11NS and its molecular weight is 165.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-1,3-thiazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-1,3-thiazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 1,3-Benzyl-thiazetidine derivatives have been used in the synthesis of various heterocycles, such as 1,3-benzothiazepines, under metal-free conditions (Guo et al., 2018).

  • Formation of Peptides and Beta-Sultam Peptides : 1,3-Benzyl-thiazetidine has been used in the synthesis of peptides, including β-sultam peptides, which are potential pharmacological compounds (Roehrich et al., 2004).

  • Crystal Structure Analysis : The molecular and crystal structures of derivatives of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-one, obtained by oxidation of 1,3-thiazetidines, have been analyzed to understand the structural properties of these compounds (Schuckmann et al., 1978).

  • Inhibition of HIV-1 Replication : Derivatives of 1,3-thiazetidine have been found to inhibit HIV-1 replication, representing a significant breakthrough in antiviral research (Pauwels et al., 1990).

  • Potential Anti-Tubercular Agents : Novel 1,3-thiazetidine derivatives have been designed as potent inhibitors of the PrpR transcription factor in Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Dasmahapatra et al., 2022).

  • Development of New Antibiotics : New quinolone antibiotics utilizing azetidine derivatives obtained from 1,3-thiazetidines have been synthesized, showing potential in the treatment of resistant bacterial infections (Ikee et al., 2008).

properties

IUPAC Name

3-benzyl-1,3-thiazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVIOXGNWZXCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CS1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1,3-thiazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.